N-(3-chlorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No.: 421576-08-1
Cat. No.: VC4360496
Molecular Formula: C19H18ClN3O2
Molecular Weight: 355.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 421576-08-1 |
|---|---|
| Molecular Formula | C19H18ClN3O2 |
| Molecular Weight | 355.82 |
| IUPAC Name | N-(3-chlorophenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C19H18ClN3O2/c1-11-6-8-13(9-7-11)17-16(12(2)21-19(25)23-17)18(24)22-15-5-3-4-14(20)10-15/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
| Standard InChI Key | WRPHDVHZFOPBGG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC=C3)Cl |
Introduction
N-(3-chlorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound features a tetrahydropyrimidine ring with a 3-chlorophenyl group and a p-tolyl substituent, which contribute to its unique physical and chemical properties.
Synthesis and Characterization
The synthesis of such tetrahydropyrimidine derivatives typically involves multi-step reactions using commercially available reagents. Characterization is often performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC–MS).
Biological Activity
While specific biological activity data for N-(3-chlorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide are not readily available, related compounds have shown promising activities:
-
Antimicrobial Activity: Some tetrahydropyrimidine derivatives exhibit antimicrobial properties, which could be attributed to their ability to interact with biological targets.
-
Anticancer Activity: Compounds with similar structures have demonstrated anticancer potential, highlighting the importance of structural modifications in enhancing biological activity.
-
Anti-inflammatory Activity: The presence of specific substituents can also confer anti-inflammatory properties, making these compounds interesting for further research.
Research Findings and Future Directions
Given the potential biological activities of tetrahydropyrimidine derivatives, further research is warranted to explore the specific effects of N-(3-chlorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume